Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is an organic compound that belongs to the class of sulfonamides. This compound features a cycloheptyl group attached to a sulfonyl amine moiety, which is further substituted with an ethoxy, methyl, and methylethyl group on the phenyl ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps, starting from the preparation of the substituted phenyl sulfonyl chloride. The general synthetic route can be outlined as follows:
Preparation of Substituted Phenyl Sulfonyl Chloride: The starting material, 4-ethoxy-2-methyl-5-(methylethyl)phenyl, is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Formation of Sulfonamide: The resulting sulfonyl chloride is then reacted with cycloheptylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. As a sulfonamide, it is likely to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
- Cyclohexyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
Uniqueness
Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is unique due to its cycloheptyl group, which may confer different steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs
Properties
Molecular Formula |
C19H31NO3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H31NO3S/c1-5-23-18-12-15(4)19(13-17(18)14(2)3)24(21,22)20-16-10-8-6-7-9-11-16/h12-14,16,20H,5-11H2,1-4H3 |
InChI Key |
PCASHHMQTRAKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C(C)C |
Origin of Product |
United States |
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